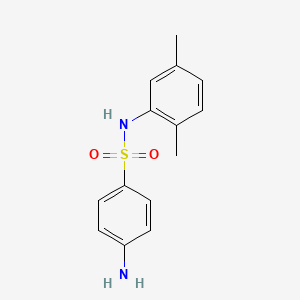

4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide

描述

4-Amino-N-(2,5-dimethylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino group at the 4-position and a sulfonamide linkage to a 2,5-dimethylphenyl group. Sulfonamides are widely studied for their pharmacological properties, particularly as enzyme inhibitors targeting pathways such as carbonic anhydrase or triose phosphate isomerase (TPI) . This compound’s structure combines a polar sulfonamide group with hydrophobic dimethylphenyl substituents, influencing its solubility, conformation, and biological activity.

属性

IUPAC Name |

4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-3-4-11(2)14(9-10)16-19(17,18)13-7-5-12(15)6-8-13/h3-9,16H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFZOIOKBHAJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide typically involves the reaction of 2,5-dimethylaniline with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

化学反应分析

Types of Reactions

4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Amines, alcohols.

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted sulfonamides .

科学研究应用

4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide has several scientific research applications:

作用机制

The mechanism of action of 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme . This inhibition can affect various biochemical pathways and cellular processes .

相似化合物的比较

Comparison with Structural Analogs

Structural and Conformational Differences

Torsion Angles and Molecular Geometry

Crystallographic studies reveal that substituents significantly influence molecular conformation:

- For example, its methyl-substituted analog, N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide, exhibits a torsion angle of -61.0° and a 49.4° tilt between benzene rings .

- N-(3,5-dimethylphenyl) analogs: SulfaE (4-amino-N-(3,5-dimethylphenyl)-3-fluorobenzenesulfonamide) and SulfaC (4-amino-N-(2-fluoro-3,5-dimethylphenyl)benzenesulfonamide) show similar torsion angles but distinct ring tilts (e.g., 47.8° in 4-methyl-N-(3,4-dimethylphenyl)benzenesulfonamide) .

Substituent Effects on Binding Affinity

Docking studies against TPI highlight substituent-driven activity differences:

Fluorine substituents (SulfaC) enhance binding affinity compared to non-halogenated analogs, suggesting that electron-withdrawing groups improve target interaction . The absence of halogenation in the target compound may limit its inhibitory potency relative to SulfaC or SulfaE.

Key Differentiators

Substituent Position : The 2,5-dimethylphenyl group in the target compound vs. 3,5-dimethyl or halogenated phenyl groups in analogs.

Conformational Flexibility : Torsion angles and ring tilts influence molecular stacking and crystal packing, affecting solubility and bioavailability .

生物活性

4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of benzenesulfonamides, which are known for their roles in various pharmacological applications, including antibacterial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this specific compound, examining its mechanisms of action, cellular effects, and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. It has been shown to influence:

- Enzyme Inhibition : The compound can inhibit serine/threonine protein kinases, which are essential for cell cycle regulation and signal transduction pathways.

- Gene Expression Modulation : It alters the expression of genes involved in metabolic pathways, impacting cellular metabolism and function.

- Calcium Channel Interaction : Theoretical studies suggest that similar sulfonamides can act as calcium channel inhibitors, affecting cardiovascular responses such as perfusion pressure and coronary resistance .

Cellular Effects

This compound has demonstrated significant effects on cellular processes:

- Cell Proliferation : Research indicates that compounds within the same class exhibit varying degrees of inhibitory effects on cancer cell proliferation. For instance, related sulfonamides have shown potent activity against breast cancer cells while sparing normal cells .

- Cardiovascular Impact : In isolated rat heart models, some sulfonamide derivatives have been reported to decrease perfusion pressure and coronary resistance, indicating potential cardiovascular applications .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential. Key parameters include:

- Absorption : Theoretical models suggest variability in permeability across different cell lines.

- Distribution : The compound's ability to reach target tissues effectively influences its biological activity.

- Metabolism and Excretion : Knowledge of metabolic pathways can help predict drug interactions and side effects.

In Vitro Studies

Several studies have explored the biological activity of sulfonamide derivatives:

- Anticancer Activity : A study highlighted that certain benzenesulfonamide derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential as anticancer agents .

- Cardiovascular Effects : Another investigation using isolated rat hearts demonstrated that specific sulfonamides could significantly reduce coronary resistance compared to controls .

Comparative Table of Biological Activities

常见问题

Q. What are the established synthetic routes for 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide, and how can purity be validated?

The compound is typically synthesized via sulfonylation of 2,5-dimethylaniline with 4-aminobenzenesulfonyl chloride under basic conditions. Key steps include:

- Reaction conditions : Use anhydrous solvents (e.g., pyridine or DMF) to minimize hydrolysis of the sulfonyl chloride.

- Purification : Recrystallization from ethanol or methanol yields high-purity crystals.

- Validation :

Q. How is the crystal structure of this compound determined, and what software is recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological steps:

- Crystallization : Slow evaporation from ethanol at 292 K yields diffraction-quality crystals.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.

- Refinement : SHELXL (part of the SHELX suite) is preferred for small-molecule refinement due to its robustness in handling anisotropic displacement parameters and hydrogen bonding networks .

- Example metrics: R factor < 0.05, data-to-parameter ratio > 10 .

Q. What spectroscopic techniques are critical for characterizing this sulfonamide?

- FT-IR : Confirm sulfonamide group via S=O asymmetric (1350–1300 cm⁻¹) and symmetric (1160–1120 cm⁻¹) stretches.

- ¹H/¹³C NMR :

- Aromatic protons : δ 6.8–7.5 ppm (split due to substituents on phenyl rings).

- NH₂ group : δ 5.2–5.5 ppm (broad singlet, exchangeable with D₂O).

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 277.1 .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict interactions between this sulfonamide and target enzymes?

MD simulations are used to study binding affinities and conformational changes. A protocol includes:

- Docking : AutoDock Vina or GOLD to predict binding poses in enzyme active sites (e.g., triose phosphate isomerase).

- Simulation setup :

- Solvate the ligand-enzyme complex in a TIP3P water box.

- Apply AMBER or CHARMM force fields.

- Analysis : Calculate binding free energies (ΔG) using MM-PBSA.

- Example data from analogous sulfonamides:

| Ligand | ΔG (kcal/mol) | Target |

|---|---|---|

| SulfaE | -6.84 | hTPI |

| SulfaC | -7.10 | hTPI |

| SulfaH | -6.15 | hTPI |

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Common issues and solutions:

Q. What strategies optimize the design of derivatives for enhanced biological activity?

- Structure-activity relationship (SAR) : Introduce substituents at the 4-amino or 2,5-dimethylphenyl groups to modulate lipophilicity and hydrogen bonding.

- Computational screening : Virtual libraries of derivatives can be ranked using docking scores and ADMET predictions.

Q. How to validate the stability of this compound under physiological conditions?

- pH stability studies : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours.

- Monitor degradation via HPLC: Look for hydrolysis products (e.g., sulfonic acid or free aniline).

- Thermal analysis : DSC/TGA to determine melting point (~250–300°C) and thermal decomposition profile .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and computational binding affinities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。